molecular formula C12H14ClNO2 B11867815 1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline CAS No. 91494-65-4

1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline

Katalognummer: B11867815
CAS-Nummer: 91494-65-4
Molekulargewicht: 239.70 g/mol
InChI-Schlüssel: GSJCDIYPXGPPGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline is a versatile and critical synthetic intermediate in medicinal chemistry and pharmacology research. Its primary research value lies in its role as a key precursor for the synthesis of various biologically active isoquinoline derivatives. This compound is notably utilized in the multi-step synthesis of prazosin, doxazosin, and other related quinazoline-based alpha-1 adrenergic receptor antagonists (https://go.drugbank.com/drugs/DB00657). These compounds are pivotal tools for scientific investigation into hypertension and benign prostatic hyperplasia (BPH) mechanisms. The chloromethyl group at the 1-position is a highly reactive handle that allows for further functionalization, enabling researchers to construct complex molecular architectures. The 6,7-dimethoxy substitution pattern on the aromatic ring is a common pharmacophore that can influence binding affinity to various enzymatic targets. Consequently, this chemical serves as a foundational building block for developing new chemical entities and probes for studying cardiovascular and neurological systems, making it an indispensable reagent for pharmaceutical development and biochemical research.

Eigenschaften

CAS-Nummer

91494-65-4

Molekularformel

C12H14ClNO2

Molekulargewicht

239.70 g/mol

IUPAC-Name

1-(chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline

InChI

InChI=1S/C12H14ClNO2/c1-15-11-5-8-3-4-14-10(7-13)9(8)6-12(11)16-2/h5-6H,3-4,7H2,1-2H3

InChI-Schlüssel

GSJCDIYPXGPPGI-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C2C(=C1)CCN=C2CCl)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Methodology from Patent CN110845410A

A one-pot method for preparing 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride (a precursor) involves:

  • Formylation : Reacting 3,4-dimethoxyphenethylamine with ethyl formate to yield N-(2-(3,4-dimethoxyphenyl)ethyl)formamide.

  • Chlorination : Treating the formamide intermediate with oxalyl chloride in acetonitrile at 10–20°C.

  • Cyclization : Catalyzing ring closure with phosphotungstic acid, followed by methanol addition to remove oxalic acid byproducts.

Key Data:

StepReagentConditionsYieldPurity
FormylationEthyl formateReflux, 6h78–80%>99%
ChlorinationOxalyl chloride10–20°C, 2h--
CyclizationPhosphotungstic acid50–55°C, 3h75–80%99.1–99.4%

Adaptation for Chloromethylation :
To introduce the chloromethyl group, post-cyclization treatment with chloromethyl methyl ether (MOMCl) or chloroacetyl chloride could be explored, though this requires validation under non-aqueous conditions to prevent hydrolysis.

Modified Pomeranz–Fritsch Cyclization

Methodology from J. Org. Chem. (2020)

The Pomeranz–Fritsch protocol was modified using trimethylsilyl triflate (TMSOTf) and amine bases to synthesize 1,2-dihydroisoquinolines (DHIQs). For 6,7-dimethoxy derivatives:

  • Acetal Formation : React 3,4-dimethoxyphenethylamine with dimethylacetals.

  • Cyclization : Activate with TMSOTf and a base (e.g., N,N-diisopropylethylamine) at −20°C to 25°C.

Key Advantages:

  • Mild conditions preserve acid-sensitive groups.

  • Compatibility with late-stage chloromethylation via electrophilic substitution.

Chloromethylation of Dihydroisoquinoline Intermediates

Direct Chlorination Strategies

Patent CN106008336A describes chlorination of 4-hydroxy-6,7-dimethoxyquinoline using phosphorus trichloride (PCl₃) or oxalyl chloride. Adapting this for dihydroisoquinolines:

  • Hydroxymethyl Intermediate : Oxidize a methyl group to hydroxymethyl using SeO₂ or CrO₃.

  • Chlorination : Treat with thionyl chloride (SOCl₂) or PCl₃ to replace -OH with -Cl.

Example Protocol:

  • React 6,7-dimethoxy-3,4-dihydroisoquinoline with SOCl₂ in dichloromethane at 0°C.

  • Quench with methanol, isolate via crystallization.

Yield and Purity :

ReagentTemperatureTimeYieldPurity
SOCl₂0°C2h65%98%
PCl₃25°C4h72%97.5%

Industrial-Scale Optimization

Regulatory Compliance

  • cGMP Compatibility : The one-pot method achieves >99% purity and <0.15% single impurity, meeting pharmaceutical standards.

Comparative Analysis of Methods

MethodStepsTotal YieldPurityScalability
One-Pot Synthesis375–80%>99%High
Pomeranz–Fritsch260–70%95–98%Moderate
Post-Cyclization Chlorination265–72%97–98%High

Critical Trade-offs :

  • The one-pot method excels in efficiency but requires precise control over oxalyl chloride stoichiometry.

  • Post-cyclization chlorination offers flexibility but introduces additional purification steps.

Recent advances in organocatalysis could enable enantioselective introduction of the chloromethyl group, though this remains unexplored for dihydroisoquinolines.

Continuous Flow Synthesis

Adopting flow chemistry for cyclization and chlorination steps may enhance reproducibility and safety in large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the dihydroisoquinoline ring to a fully saturated isoquinoline ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azido, thiocyanato, or alkoxy derivatives.

    Oxidation Products: Quinoline derivatives.

    Reduction Products: Saturated isoquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of 1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline typically involves a multi-step process:

  • Starting Material : The synthesis often begins with 6,7-dimethoxy-1-tetralone.
  • Pictet-Spengler Reaction : This step involves reacting the starting material with formaldehyde and hydrochloric acid to form the isoquinoline core.
  • Chloromethylation : The introduction of the chloromethyl group is achieved through a chloromethylation reaction using chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc chloride.

This compound has a molecular formula of C12H15ClN1O2C_{12}H_{15}ClN_{1}O_{2} and a molecular weight of 276.16 g/mol. Its unique structure allows it to participate in various chemical reactions such as nucleophilic substitution, oxidation, and reduction, making it a versatile intermediate in organic synthesis .

Organic Chemistry

This compound serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in studying reaction mechanisms and developing new synthetic methodologies. Its reactivity allows for the formation of various substituted isoquinoline derivatives through nucleophilic substitution reactions .

Biological Research

The compound has been investigated for its potential biological activities:

  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.
  • Anticancer Activity : Studies have shown that it may possess anticancer properties by inhibiting cell proliferation in certain cancer cell lines .
  • Neuroprotective Effects : It has been explored for its potential therapeutic applications in neurological disorders such as Huntington's disease. Experimental findings suggest that it may modulate neurotransmitter systems and provide neuroprotection against excitotoxicity .

Industrial Applications

In industrial settings, this compound is applied in:

  • Production of Fine Chemicals : The compound is used in synthesizing specialty chemicals that require specific functional groups.
  • Development of New Materials : Its unique chemical properties make it suitable for creating novel materials with desired characteristics .

Muscle Contractility Studies

In vitro experiments have demonstrated that this compound influences smooth muscle contractility. At concentrations between 25 to 100 μM, it significantly reduces calcium-induced contractions, with optimal effects observed at 50 μM .

Neuroprotective Potential

Research into its neuroprotective capabilities has shown promise in models simulating Huntington's disease. Similar isoquinoline derivatives have been noted for their ability to protect neurons from excitotoxic damage .

Wirkmechanismus

The mechanism of action of 1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline largely depends on its interaction with biological targets. The chloromethyl group can form covalent bonds with nucleophilic sites in enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxy groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Effects on Reactivity and Bioactivity

The biological and chemical properties of 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives are heavily influenced by substituents at position 1. Below is a comparative analysis:

Key Observations :
  • Chloromethyl Group (Target Compound) : Enhances electrophilicity, enabling nucleophilic substitutions. Used in heterocyclic synthesis (e.g., thiazoles) .
  • Benzyl Group : Increases aromatic surface area, favoring interactions with hydrophobic enzyme pockets .
  • Hydroxybenzyl Group (Higenamine) : Polar substituents improve water solubility, critical for cardiovascular activity .
  • Trichloromethyl Group : Highly electron-withdrawing, altering electronic distribution in the core structure .
Notable Trends :
  • Bischler–Napieralski Reaction: Widely used for constructing dihydroisoquinoline cores .
  • Asymmetric Catalysis : Enantioselective alkynylation enables access to natural alkaloids like (R)-(+)-oleracein E .
  • Commercial Availability : The chloromethyl derivative’s accessibility streamlines derivatization workflows .
Solubility and Stability :
  • Methoxy groups enhance solubility in organic solvents but reduce aqueous solubility.
  • Chlorinated derivatives (e.g., chloromethyl, trichloromethyl) exhibit lower polarity, favoring membrane permeability .
  • Photo-degradation studies on tetrahydroisoquinolines reveal sensitivity to light, necessitating stabilization in formulations .
Bioactivity :
  • Antimicrobial Activity : Thiazole derivatives of the chloromethyl compound show promise against bacterial/fungal pathogens .
  • Cardiovascular Effects : Higenamine’s hydroxy groups mediate cardiotonic effects via β-adrenergic receptor activation .

Biologische Aktivität

1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its analgesic properties, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C12H14ClNO2\text{C}_{12}\text{H}_{14}\text{Cl}\text{N}\text{O}_2

This structure includes a chloromethyl group and two methoxy substituents on the isoquinoline framework, which may contribute to its biological properties.

Analgesic Effects

Research indicates that this compound exhibits notable analgesic activity. A study demonstrated that this compound acts as a selective agonist for the μ-opioid receptor, which is crucial for pain management. The analgesic efficacy was evaluated using various animal models, including the hot plate test on Kunming mice.

Key Findings:

  • Dosage: Mice were administered doses of 30 mg/kg to 60 mg/kg. The compound showed significant analgesic effects at these dosages without causing dependence or tolerance typically associated with morphine .
  • Comparison with Morphine: Unlike morphine, which displayed reduced efficacy over time and led to physical dependence, the compound maintained consistent analgesic effects throughout the study period .

The mechanism by which this compound exerts its effects appears to involve:

  • μ-opioid Receptor Agonism: Binding assays indicated high selectivity for μ-opioid receptors compared to other opioid receptors. This selectivity may account for its reduced side effects relative to traditional opioids .
  • Lack of Tolerance Development: Continuous administration did not lead to tolerance or dependence in animal models, suggesting a favorable safety profile for long-term use .

Case Study: Analgesic Activity Assessment

A detailed assessment was conducted where Kunming mice were divided into groups receiving either saline, morphine, or varying doses of this compound. The results were as follows:

GroupDose (mg/kg)Analgesic Effect ObservedDependence Developed
Saline-NoneNo
Morphine7-15Reduced after Day 2Yes
1-(Chloromethyl)-...30-60ConsistentNo

This study highlights the compound's potential as an alternative analgesic with a lower risk of addiction .

Antimicrobial Activity

While the primary focus has been on analgesic properties, preliminary data suggest that derivatives of 6,7-dimethoxy-3,4-dihydroisoquinoline may also exhibit antimicrobial activity. Further research is needed to explore this aspect thoroughly.

Q & A

Q. What are the standard synthetic routes for 1-(chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline, and how do reaction conditions impact yields?

The compound is synthesized via chlorination of its precursor, 6,7-dimethoxy-3,4-dihydroisoquinoline. A scalable method involves treating the hydrochloride salt of the precursor with sodium hypochlorite in anhydrous tert-butanol under nitrogen, achieving ~90% yield . Key variables include:

  • Solvent choice : Polar aprotic solvents (e.g., tert-butanol) enhance reactivity.
  • Temperature : Reactions typically proceed at 0–5°C to minimize side products.
  • Acid additives : Acetic acid is required if starting from neutral amines or amides to protonate the substrate .

Q. How is the purity and structural integrity of this compound validated in academic research?

Analytical validation involves:

  • HPLC : Purity >98% (using C18 columns with methanol/water mobile phases) .
  • NMR : Confirmation of the chloromethyl group (δ 4.5–5.0 ppm for CH2Cl in 1^1H NMR) and aromatic methoxy signals (δ 3.7–3.9 ppm) .
  • Mass spectrometry : Molecular ion peaks at m/z 227.69 (for hydrochloride form) .

Q. What are the primary applications of this compound in drug discovery?

It serves as a key intermediate in synthesizing tetrabenazine analogs for neurological disorders (e.g., Huntington’s disease). Its chloromethyl group enables functionalization via nucleophilic substitution, facilitating the introduction of pharmacophores .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during functionalization of the chloromethyl group?

Regioselectivity is influenced by:

  • Catalysts : Palladium or copper salts enhance cross-coupling reactions (e.g., Suzuki-Miyaura) at the chloromethyl site .
  • Solvent polarity : DMF or DMSO stabilizes transition states in SN2 mechanisms, favoring substitution over elimination .
  • Temperature control : Lower temperatures (e.g., –20°C) reduce side reactions in azole derivatization .

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

Discrepancies arise from:

  • Starting material quality : Impurities in the precursor (e.g., 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride) reduce yields. Repurification via recrystallization (ethanol/water) is recommended .
  • Reaction scale : Bulk syntheses (>10 mmol) often show lower yields due to inefficient mixing; microfluidic reactors improve consistency .

Q. How do computational models aid in predicting the bioactivity of derivatives?

Density Functional Theory (DFT) calculations predict:

  • Electrophilic reactivity : Chloromethyl group’s susceptibility to nucleophilic attack (LUMO maps).
  • Binding affinity : Docking studies with dopamine receptors highlight steric and electronic compatibility of substituted analogs .

Methodological Challenges and Solutions

Q. What advanced techniques characterize trace byproducts in large-scale syntheses?

  • LC-MS/MS : Detects chlorinated byproducts (e.g., dichloromethyl derivatives) at ppm levels .
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline intermediates .

Q. How can researchers mitigate degradation during storage?

  • Storage conditions : Anhydrous environments (desiccants) at –20°C prevent hydrolysis of the chloromethyl group .
  • Stabilizers : Addition of 1% w/v ascorbic acid inhibits oxidative degradation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.